Cyantraniliprole

Catalog No.
S524688
CAS No.
736994-63-1
M.F
C19H14BrClN6O2
M. Wt
473.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyantraniliprole

CAS Number

736994-63-1

Product Name

Cyantraniliprole

IUPAC Name

3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-5-carboxamide

Molecular Formula

C19H14BrClN6O2

Molecular Weight

473.7 g/mol

InChI

InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29)

InChI Key

DVBUIBGJRQBEDP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Cyantraniliprole

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N

The exact mass of the compound Cyantraniliprole is 472.005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Cyantraniliprole is a second-generation anthranilic diamide insecticide that functions as a potent ryanodine receptor (RyR) activator, leading to the depletion of intracellular calcium stores, muscle paralysis, and insect death [1]. From a procurement and formulation perspective, its defining characteristic is the presence of a cyano group at the 4-position of the anthranilic core, which fundamentally alters its physicochemical profile compared to first-generation diamides [2]. This structural modification yields a moderate aqueous solubility of approximately 14.2 mg/L at pH 7 and a lowered partition coefficient (Log P of 1.91), granting the compound high xylem mobility [2]. These baseline properties make cyantraniliprole highly suitable for systemic delivery methods, including seed treatments and soil drenches, while providing broad-spectrum control across both chewing and piercing-sucking pest orders [3].

Buyers formulating products for mixed-pest environments or systemic application cannot simply substitute cyantraniliprole with its closest in-class predecessor, chlorantraniliprole. While chlorantraniliprole is highly effective against Lepidoptera, its extremely low water solubility (~1 mg/L) and higher lipophilicity restrict its systemic mobility, making it suboptimal for root-to-shoot translocation in seed treatments [1]. Furthermore, chlorantraniliprole lacks practical efficacy against piercing-sucking insects (Hemiptera), meaning formulators would need to procure and tank-mix a secondary active ingredient, such as a neonicotinoid, to achieve broad-spectrum control [2]. Cyantraniliprole’s engineered cyano-substitution resolves both bottlenecks, providing the necessary aqueous solubility for systemic plant uptake and the cross-spectrum receptor affinity required to eliminate Hemipteran pests without co-formulation [1].

Aqueous Solubility and Xylem Translocation Potential

Cyantraniliprole was engineered with a cyano group at the 4-position of the anthranilic core, specifically to alter its physicochemical profile compared to first-generation diamides. This modification reduces the partition coefficient (Log P) to 1.91, compared to 2.86 for chlorantraniliprole, and increases aqueous solubility to approximately 14.2 mg/L at pH 7 [1]. This represents a roughly 14-fold increase in water solubility over chlorantraniliprole (~1.0 mg/L)[1]. This enhanced solubility directly translates to superior xylem mobility, allowing the compound to be absorbed by roots and translocated upward to protect new foliar growth [2].

Evidence DimensionAqueous solubility and Log P
Target Compound Data14.2 mg/L solubility; Log P = 1.91
Comparator Or BaselineChlorantraniliprole: ~1.0 mg/L solubility; Log P = 2.86
Quantified Difference~14-fold higher water solubility and significantly lower lipophilicity
ConditionspH 7, 20°C, shake flask method

Enables the procurement and formulation of highly effective seed treatments and soil drenches that provide systemic, early-season crop protection.

Cross-Spectrum Efficacy Against Piercing-Sucking Pests

While first-generation anthranilic diamides are highly effective against chewing pests (Lepidoptera), they lack practical efficacy against piercing-sucking insects (Hemiptera). Cyantraniliprole overcomes this limitation, demonstrating potent cross-spectrum activity. In comparative bioassays against Bemisia tabaci (whiteflies), cyantraniliprole achieved effective control at working dilutions as low as 1.28 mg/L for eggs and 0.08 mg/L for larvae [1]. In contrast, chlorantraniliprole required massive, commercially unviable concentrations (up to 8,970 mg/L for adults and 250 mg/L for eggs) to achieve comparable mortality [1].

Evidence DimensionInsecticidal working dilution for Hemiptera (Bemisia tabaci)
Target Compound Data≤ 1.28 mg/L (eggs/larvae)
Comparator Or BaselineChlorantraniliprole: 250 to 8,970 mg/L
Quantified Difference>100-fold to >1000-fold higher potency against targeted Hemiptera stages
ConditionsLaboratory bioassays on Bemisia tabaci developmental stages

Allows agrochemical manufacturers to formulate a single active ingredient for mixed-pest environments, eliminating the need to procure and co-formulate separate neonicotinoids.

Rapid Feeding Cessation for Viral Vector Management

The rapid activation of insect ryanodine receptors by cyantraniliprole results in immediate muscle paralysis and feeding cessation, a critical metric for preventing the transmission of plant viruses by vectors like Bemisia tabaci. Quantitative assessments of honeydew excretion—a direct proxy for feeding activity—showed that cyantraniliprole (at 120 g a.i./ha) reduced honeydew production by 64.0% within the first 30 minutes of exposure [1]. This rapid cessation significantly outperformed legacy sucking-pest treatments like acetamiprid and spiromesifen, which failed to achieve comparable feeding inhibition in the same ultra-short timeframe [1].

Evidence DimensionReduction in feeding activity (honeydew excretion proxy)
Target Compound Data64.0% reduction in honeydew
Comparator Or BaselineLegacy treatments (acetamiprid, spiromesifen): Failed to achieve comparable reduction in the same timeframe
Quantified DifferenceStatistically superior feeding cessation within a 30-minute window
ConditionsBemisia tabaci adults, 30 minutes post-exposure at 120 g a.i./ha

Provides a distinct commercial advantage in high-value crop protection markets where preventing insect-vectored viral transmission is as critical as pest mortality.

Systemic Seed Treatment and Soil Drench Formulations

Leveraging its 14.2 mg/L water solubility and favorable Log P, cyantraniliprole is the preferred diamide for agrochemical manufacturers developing seed coatings and soil drenches that require efficient root-to-shoot xylem translocation [1].

Single-Active Broad-Spectrum Crop Protection

Ideal for formulators seeking to replace complex, multi-active ingredient mixtures (e.g., diamide + neonicotinoid) with a single compound capable of simultaneously controlling both chewing (Lepidoptera) and piercing-sucking (Hemiptera) pest populations[2].

Viral Vector Disease Management Programs

Selected by agricultural researchers and high-value crop producers for its ability to induce rapid feeding cessation (within 30 minutes), making it a critical tool for halting the transmission of insect-vectored plant viruses [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

472.00501 Da

Monoisotopic Mass

472.00501 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LO6K6H48FD

GHS Hazard Statements

Aggregated GHS information provided by 222 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (17.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (17.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (82.88%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (82.88%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

736994-63-1

Wikipedia

Cyantraniliprole

Use Classification

Agrochemicals -> Pesticides

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Dates

Last modified: 08-15-2023
1: Selby TP, Lahm GP, Stevenson TM. A Retrospective Look at Anthranilic Diamide Insecticides: Discovery and Lead Optimization to Chlorantraniliprole and Cyantraniliprole. Pest Manag Sci. 2016 May 5. doi: 10.1002/ps.4308. [Epub ahead of print] PubMed PMID: 27146435.
2: Bird LJ. Susceptibility of Helicoverpa armigera (Lepidoptera: Noctuidae) to Cyantraniliprole Determined From Topical and Ingestion Bioassays. J Econ Entomol. 2016 Feb 25. pii: tow027. [Epub ahead of print] PubMed PMID: 26921229.
3: Parker C, Baldwin R, Pereira R, Koehler P. Evaluation of Cyantraniliprole and Other Commercial Fly Baits under Laboratory and Field Conditions. Insects. 2015 Nov 23;6(4):977-87. doi: 10.3390/insects6040977. PubMed PMID: 26610575; PubMed Central PMCID: PMC4693182.
4: Caballero R, Schuster DJ, Peres NA, Mangandi J, Hasing T, Trexler F, Kalb S, Portillo HE, Marçon PC, Annan IB. Effectiveness of Cyantraniliprole for Managing Bemisia tabaci (Hemiptera: Aleyrodidae) and Interfering with Transmission of Tomato Yellow Leaf Curl Virus on Tomato. J Econ Entomol. 2015 Jun;108(3):894-903. doi: 10.1093/jee/tou034. Epub 2015 May 4. PubMed PMID: 26470209.
5: Ammar el-D, Hall DG, Alvarez JM. Effect of Cyantraniliprole, a Novel Insecticide, on the Inoculation of Candidatus Liberibacter Asiaticus Associated with Citrus Huanglongbing by the Asian Citrus Psyllid (Hemiptera: Liviidae). J Econ Entomol. 2015 Apr;108(2):399-404. doi: 10.1093/jee/tov016. Epub 2015 Feb 13. PubMed PMID: 26470150.
6: Mustafa T, Alvarez JM, Munyaneza JE. Effect of Cyantraniliprole on Probing Behavior of the Potato Psyllid (Hemiptera: Triozidae) as Measured by the Electrical Penetration Graph Technique. J Econ Entomol. 2015 Dec;108(6):2529-35. doi: 10.1093/jee/tov259. Epub 2015 Sep 2. PubMed PMID: 26340224.
7: Sang S, Shu B, Yi X, Liu J, Hu M, Zhong G. Cross-resistance and baseline susceptibility of Spodoptera litura (Fabricius) (Lepidoptera: Noctuidae) to cyantraniliprole in the south of China. Pest Manag Sci. 2016 May;72(5):922-8. doi: 10.1002/ps.4068. Epub 2015 Jul 23. PubMed PMID: 26118543.
8: Li QF, Li X, Hunag JB, Zhang DM, Yuan JZ. Efficacy of cyantraniliprole fly bait against housefly (Musca domestica L.) under laboratory conditions. Parasitol Res. 2015 Sep;114(9):3525-8. doi: 10.1007/s00436-015-4584-y. Epub 2015 Jun 26. PubMed PMID: 26113508.
9: Pan X, Dong F, Xu J, Liu X, Chen Z, Liu N, Chen X, Tao Y, Zhang H, Zheng Y. Simultaneous determination of chlorantraniliprole and cyantraniliprole in fruits, vegetables and cereals using ultra-high-performance liquid chromatography-tandem mass spectrometry with the isotope-labelled internal standard method. Anal Bioanal Chem. 2015 May;407(14):4111-20. doi: 10.1007/s00216-015-8603-8. Epub 2015 Mar 31. PubMed PMID: 25822158.
10: Farkas I, Molnár I, Somlyay I, Tóth E. EFFICACY DATA OF CYANTRANILIPROLE CONTAINING INSECTICIDE PREPARATION ON CABBAGE ROOT FLY (DELIA RADICUM LINNAEUS) IN WINTER OILSEED RAPE. Commun Agric Appl Biol Sci. 2015;80(2):149-52. PubMed PMID: 27145579.
11: Bielza P, Guillén J. Cyantraniliprole: a valuable tool for Frankliniella occidentalis (Pergande) management. Pest Manag Sci. 2015 Aug;71(8):1068-74. doi: 10.1002/ps.3886. Epub 2014 Sep 15. PubMed PMID: 25138907.
12: Grávalos C, Fernández E, Belando A, Moreno I, Ros C, Bielza P. Cross-resistance and baseline susceptibility of Mediterranean strains of Bemisia tabaci to cyantraniliprole. Pest Manag Sci. 2015 Jul;71(7):1030-6. doi: 10.1002/ps.3885. Epub 2014 Sep 15. PubMed PMID: 25138719.
13: Zhang R, He S, Chen J. Monitoring of Bactrocera dorsalis (Diptera: Tephritidae) resistance to cyantraniliprole in the south of China. J Econ Entomol. 2014 Jun;107(3):1233-8. PubMed PMID: 25026687.
14: Civolani S, Cassanelli S, Chicca M, Rison JL, Bassi A, Alvarez JM, Annan IB, Parrella G, Giorgini M, Fano EA. An EPG study of the probing behavior of adult Bemisia tabaci biotype Q (Hemiptera: Aleyrodidae) following exposure to cyantraniliprole. J Econ Entomol. 2014 Jun;107(3):910-9. PubMed PMID: 25026647.
15: Murillo AC, Gerry AC, Gallagher NT, Peterson NG, Mullens BA. Laboratory and field assessment of cyantraniliprole relative to existing fly baits. Pest Manag Sci. 2015 May;71(5):752-8. doi: 10.1002/ps.3847. Epub 2014 Jul 15. PubMed PMID: 24976618.
16: Sharma AK, Zimmerman WT, Singles SK, Malekani K, Swain S, Ryan D, Mcquorcodale G, Wardrope L. Photolysis of chlorantraniliprole and cyantraniliprole in water and soil: verification of degradation pathways via kinetics modeling. J Agric Food Chem. 2014 Jul 16;62(28):6577-84. doi: 10.1021/jf5017175. Epub 2014 Jul 7. PubMed PMID: 24971760.
17: Cameron R, Lang EB, Alvarez JM. Use of honeydew production to determine reduction in feeding by Bemisia tabaci (Hemiptera: Aleyrodidae) adults when exposed to cyantraniliprole and imidacloprid treatments. J Econ Entomol. 2014 Apr;107(2):546-50. PubMed PMID: 24772533.
18: Barry JD, Portillo HE, Annan IB, Cameron RA, Clagg DG, Dietrich RF, Watson LJ, Leighty RM, Ryan DL, McMillan JA, Swain RS, Kaczmarczyk RA. Movement of cyantraniliprole in plants after foliar applications and its impact on the control of sucking and chewing insects. Pest Manag Sci. 2015 Mar;71(3):395-403. doi: 10.1002/ps.3816. Epub 2014 May 27. PubMed PMID: 24771486.
19: Zhang R, Jang EB, He S, Chen J. Lethal and sublethal effects of cyantraniliprole on Bactrocera dorsalis (Hendel) (Diptera: Tephritidae). Pest Manag Sci. 2015 Feb;71(2):250-6. doi: 10.1002/ps.3791. Epub 2014 May 27. PubMed PMID: 24700426.
20: Sharma AK, Zimmerman WT, Lowrie C, Chapleo S. Hydrolysis of chlorantraniliprole and cyantraniliprole in various pH buffer solutions. J Agric Food Chem. 2014 Apr 23;62(16):3531-6. doi: 10.1021/jf500671w. Epub 2014 Apr 9. PubMed PMID: 24694259.

Explore Compound Types